molecular formula C20H27N3O B2649082 N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1311712-27-2

N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2649082
CAS RN: 1311712-27-2
M. Wt: 325.456
InChI Key: DBMQHJDMYQYIPR-UHFFFAOYSA-N
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Description

N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPCC belongs to the class of piperidine derivatives, which have been found to exhibit various biological activities, including analgesic, anticonvulsant, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, it has been proposed that N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to interact with the cannabinoid receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its ability to target multiple biological pathways, making it a versatile tool for studying various physiological processes. However, one of the limitations of using N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its potential toxicity, which can limit its use in certain experiments. In addition, N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential applications.

Future Directions

There are several potential future directions for research on N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is the development of new analogs of N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with improved pharmacological properties. Another area of interest is the study of N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide's potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and its potential applications in the field of medicine.
Conclusion
In conclusion, N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders. While more research is needed to fully understand the pharmacological properties of N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, it is clear that this compound has the potential to be a valuable tool for studying various physiological processes and developing new treatments for a range of medical conditions.

Synthesis Methods

N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-phenylpiperidin-4-amine with propargyl bromide in the presence of a base to form N-(1-phenylpiperidin-4-yl)-1-prop-2-yn-1-ylpiperidine-4-amine. This intermediate is then reacted with ethyl chloroformate to yield N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

Scientific Research Applications

N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has been shown to be effective in treating neuropathic pain, a type of chronic pain that is difficult to manage with currently available treatments. N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of epilepsy and other neurological disorders. In addition, N-(1-phenylpiperidin-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.

properties

IUPAC Name

N-(1-phenylpiperidin-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-12-22-13-8-17(9-14-22)20(24)21-18-10-15-23(16-11-18)19-6-4-3-5-7-19/h1,3-7,17-18H,8-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMQHJDMYQYIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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